Structural Differentiation from Regioisomeric Analogs
The defining characteristic for procurement is the unique substitution pattern, confirmed by its InChIKey (VWZAQYCQCYQYNB-UHFFFAOYSA-N) [1]. This distinguishes it from the regioisomer 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1036512-83-0) . The ortho-substituted aniline moiety provides a distinct vector for further chemical elaboration compared to the meta-substituted analog. No quantitative biological data is available for either compound in the primary literature to warrant selection based on potency.
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (ortho-aniline, CAS 135436-92-9) |
| Comparator Or Baseline | 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (meta-aniline, CAS 1036512-83-0) |
| Quantified Difference | Unique InChIKey and substitution pattern. Ortho- vs. meta-substitution. |
| Conditions | Structural comparison based on CAS registry and vendor catalogs. |
Why This Matters
Regioisomeric purity is a critical quality attribute for synthetic intermediates, as the wrong isomer can lead to entirely different downstream products or nullify a structure-activity relationship (SAR) hypothesis.
- [1] PubChem. (2026). 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline. PubChem CID 19013331. View Source
